molecular formula C8H4F2O3 B053431 2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde CAS No. 119895-68-0

2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde

Cat. No. B053431
CAS RN: 119895-68-0
M. Wt: 186.11 g/mol
InChI Key: NIBFJPXGNVPNHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde involves multiple steps, starting from simpler precursors like o-cresol. A notable process includes one-pot synthesis of 3-methyl-1,2-benzene-diol followed by etherification, chlorination, fluorination, and hydrolysis. The optimization of these steps has led to a significant improvement in the yield and purity of the final product, achieving a purity of 99.7% and a total yield of 33.2% under optimal conditions (Zhang Zhi-rong, 2011).

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including quinoxaline derivatives and benzoxazole systems, are foundational in medicinal chemistry due to their diverse biological activities. The synthesis of such compounds often involves intermediates similar to 2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde, which could be utilized in the development of pharmaceuticals, dyes, and antibiotics (Aastha Pareek and Dharma Kishor, 2015; M. Özil & E. Menteşe, 2020).

Environmental Degradation Studies

Research on polyfluoroalkyl and perfluoroalkyl chemicals, which share some structural features with 2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde, highlights the importance of understanding the environmental fate of fluorinated compounds. These studies emphasize microbial degradation pathways and the need for evaluating the biodegradability and toxicological impacts of such chemicals in environmental matrices (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Advanced Material Development

Fluorinated compounds play a crucial role in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices. The structural modification of these compounds, akin to the manipulation of 2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde, could lead to new materials with enhanced electronic properties (B. Squeo & M. Pasini, 2020).

Biofuel Intermediates

The conversion of carbohydrate biomass into biofuels via intermediates like hydroxylmethylfurfural (HMF) showcases the potential of utilizing specialized chemical compounds for renewable energy sources. Similar processes could be envisioned with 2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde as a precursor or intermediate in the synthesis of biofuel components (O. O. James et al., 2010).

Solvent Systems for Extraction and Separation

Ionic liquids, often used in extraction and separation processes, demonstrate the importance of understanding the phase behavior of chemical compounds in diverse solvents. Research into the solubility and extraction efficiency of compounds similar to 2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde could lead to improved methodologies for the purification of valuable chemical entities (Zoran P. Visak et al., 2014).

Safety and Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .

properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O3/c9-8(10)12-6-3-1-2-5(4-11)7(6)13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBFJPXGNVPNHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371736
Record name 2,2-Difluoro-2H-1,3-benzodioxole-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde

CAS RN

119895-68-0
Record name 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoro-benzo(1,3)dioxole-4-carbaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Difluoro-2H-1,3-benzodioxole-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluoro-benzo[1,3]dioxole-4-carbaldehyde
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Synthesis routes and methods I

Procedure details

94.0 g (272 mmol) of n-butyllithium (18.5% in toluene) are added dropwise under a nitrogen atmosphere, at from -15° to -10° C., over a period of 1.5 hours, to 29.5 g (254 mmol) of N,N,N',N'-tetramethylethylenediamine and 40.0 g (253 mmol) of 2,2-difluoro-1,3-benzodioxole in 35 ml of toluene, an orange suspension being formed. 19.7 g (270 mmol) of DMF are then metered in at from -15° to -10° C. over a period of 1/2 hour. The pale yellow suspension is poured at +10° C. onto 346 g (1.105 mol) of 11.6% aqueous hydrochloric acid and the whole is stirred for 1/2 hour to complete the reaction. The aqueous phase is separated off and the organic phase is concentrated by evaporation in a vacuum rotary evaporator at 50° C./200 mbar under nitrogen to yield the desired product.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
19.7 g
Type
reactant
Reaction Step Two
Quantity
346 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

117 g of crude 4-bromomethyl-2,2-difluoro-1,3-benzodioxole are added to 120 g of urotropin in 250 ml of water and the mixture is heated under reflux for 3 hours. 120 ml of hydrochloric acid in 150 ml of water are then added and the mixture is heated for a further 3 hours. The crude product is then driven over with steam, removed from the receiver and shaken with 100 g of sodium bisulphate in 250 ml of water. After extraction with methylene chloride, the aqueous phase is acidified with 2N sulphuric acid and the aldehyde is separated off and distilled. The yield is 53 g.
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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